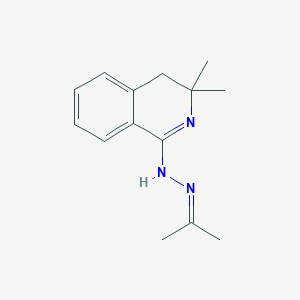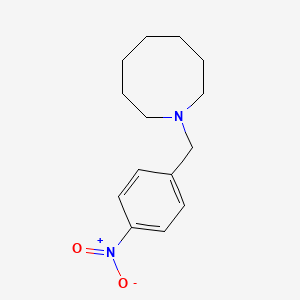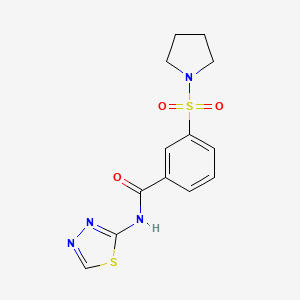
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound belongs to the class of quinoline derivatives and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the progression of diseases. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and physiological effects:
Studies have shown that 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments is its broad spectrum of biological activities. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various diseases. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One potential area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential application in the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide involves the reaction of 3-methylbenzenamine with 2-chloroacetyl chloride to form 2-(3-methylphenyl)-N-(2-chloroacetyl)aniline. This intermediate is then reacted with thiosemicarbazide to form 2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)acetohydrazide. Finally, the reaction of this compound with 4-chloroquinoline-3-carboxylic acid yields 2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide.
Scientific Research Applications
2-(3-methylphenyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively studied for its potential application in the treatment of various diseases. It has been found to exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been found to possess antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-5-4-6-14(11-13)18-12-16(15-7-2-3-8-17(15)22-18)19(24)23-20-21-9-10-25-20/h2-12H,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHOVCXFUYVZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5686914.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)